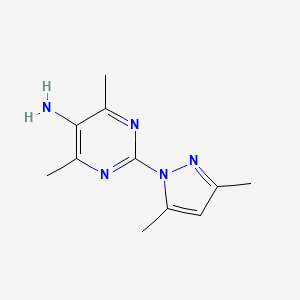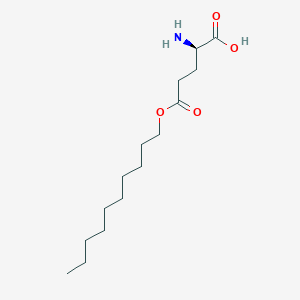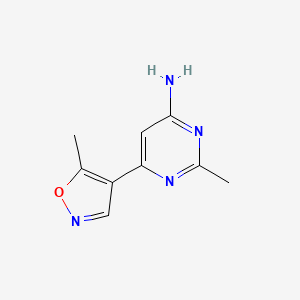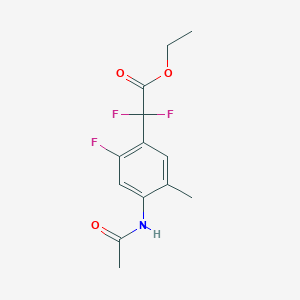![molecular formula C37H40N2 B13350075 N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine CAS No. 783341-93-5](/img/structure/B13350075.png)
N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline is a complex organic compound that features a combination of aromatic and aliphatic groups. This compound is notable for its bulky structure, which can influence its reactivity and interactions with other molecules. It is often used in the synthesis of ligands for coordination chemistry and has applications in various fields including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline typically involves multiple steps. One common method starts with the preparation of 2,6-Diisopropylaniline, which is synthesized by reacting 2,6-dibromo-isopropylbenzene with aniline under basic conditions . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
The next step involves the condensation of 2,6-Diisopropylaniline with other aromatic compounds such as naphthalene and pyridine derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of each step. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The bulky structure of the compound can create steric hindrance, which affects the overall geometry and electronic properties of the metal complexes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: A simpler aromatic amine that serves as a precursor in the synthesis of the target compound.
Naphthylpyridine derivatives: Compounds that share structural similarities and are used in similar applications.
Uniqueness
What sets 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline apart is its combination of multiple aromatic and aliphatic groups, which provides unique steric and electronic properties. This makes it particularly valuable in the design of catalysts and advanced materials .
Properties
CAS No. |
783341-93-5 |
|---|---|
Molecular Formula |
C37H40N2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-[(6-naphthalen-1-ylpyridin-2-yl)-(2-propan-2-ylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C37H40N2/c1-24(2)28-16-9-10-18-33(28)37(39-36-29(25(3)4)19-12-20-30(36)26(5)6)35-23-13-22-34(38-35)32-21-11-15-27-14-7-8-17-31(27)32/h7-26,37,39H,1-6H3 |
InChI Key |
HXNVBFNQMKDVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C2=CC=CC=C2C(C)C)C3=CC=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

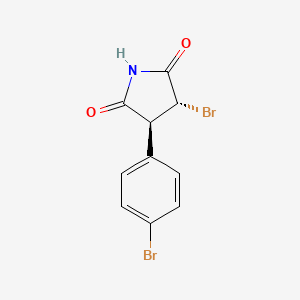
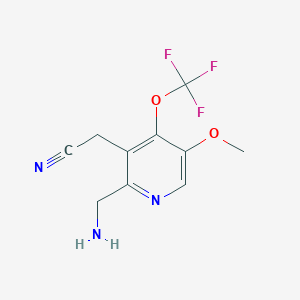
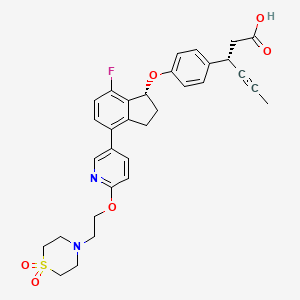

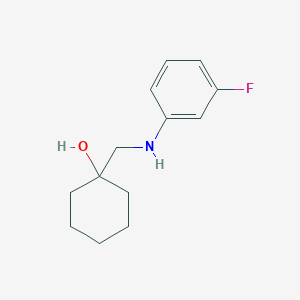

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)
